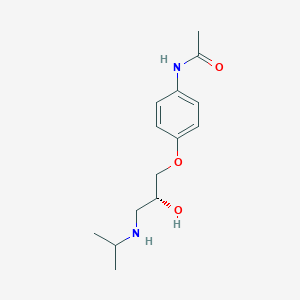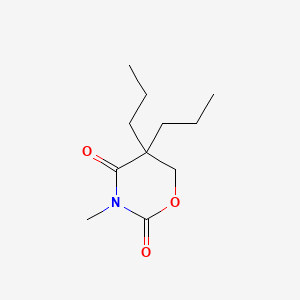
Dihydro-3-methyl-5,5-dipropyl-2H-1,3-oxazine-2,4(3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L 1876 is a compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. It is a heterocyclic compound, which means it contains a ring structure composed of at least two different elements. This structural characteristic often imparts unique reactivity and stability to the compound, making it valuable for various industrial and research applications.
Preparation Methods
The synthesis of L 1876 typically involves a series of well-defined chemical reactions. One common synthetic route includes the condensation of specific precursors under controlled conditions. For instance, the reaction might involve the use of a nitrogen-containing aromatic compound and a base to facilitate the formation of the heterocyclic ring structure. Industrial production methods often rely on scalable processes such as solvothermal synthesis, which allows for the efficient production of the compound in large quantities .
Chemical Reactions Analysis
L 1876 undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by common reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the molecule .
Scientific Research Applications
L 1876 has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying enzyme mechanisms and interactions. In medicine, L 1876 is investigated for its potential therapeutic properties, including its role as an anti-inflammatory or anticancer agent. Industrially, it is used in the production of advanced materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of L 1876 involves its interaction with specific molecular targets within cells. It may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or chemical effect. For instance, in the context of its anti-inflammatory properties, L 1876 might inhibit the activity of enzymes involved in the inflammatory response .
Comparison with Similar Compounds
L 1876 can be compared with other heterocyclic compounds that share similar structural features. Compounds such as imidazole and its derivatives exhibit comparable reactivity and applications. L 1876 is unique due to its specific ring structure and the presence of distinct functional groups that confer unique chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in various fields .
Properties
CAS No. |
91333-63-0 |
|---|---|
Molecular Formula |
C11H19NO3 |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
3-methyl-5,5-dipropyl-1,3-oxazinane-2,4-dione |
InChI |
InChI=1S/C11H19NO3/c1-4-6-11(7-5-2)8-15-10(14)12(3)9(11)13/h4-8H2,1-3H3 |
InChI Key |
XPJPWKBTMHAHAN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(COC(=O)N(C1=O)C)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


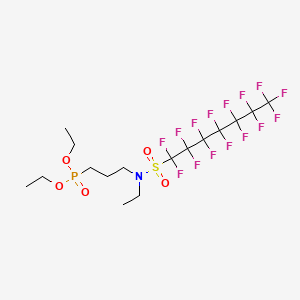
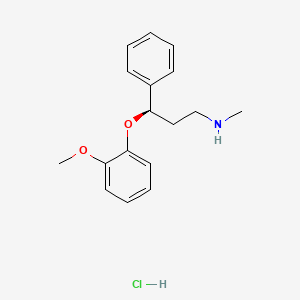
![Benzamide, N-[5-(diethylamino)-4-methoxy-2-[[4-[(4-nitrophenyl)azo]-1-naphthalenyl]azo]phenyl]-](/img/structure/B12777468.png)
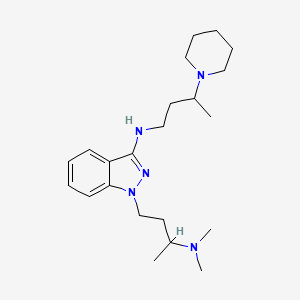
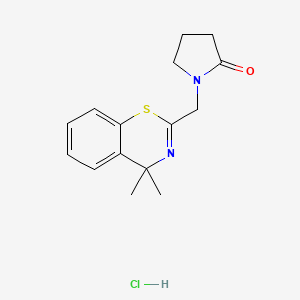
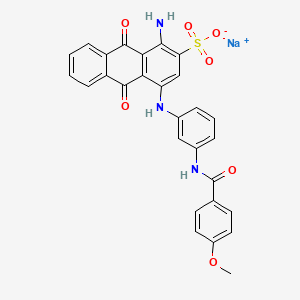
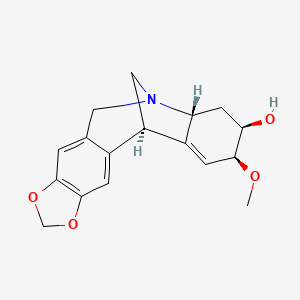

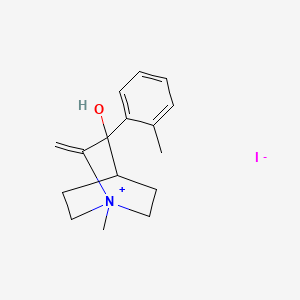
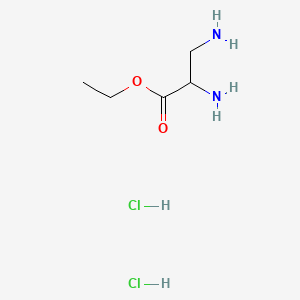
![3-[2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]ethyl]-1-(1H-imidazol-5-ylmethyl)-5,6-dimethoxyindazole;dihydrochloride](/img/structure/B12777524.png)
![(E)-but-2-enedioic acid;2-(dimethylamino)ethyl (2S)-1-[(4-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxylate](/img/structure/B12777526.png)
![[(3S,3aR,6S,6aS)-3-[6-(methylamino)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;nitric acid](/img/structure/B12777531.png)
